REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[NH:7]1[CH:11]=[CH:10][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8]1.Br[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:25][CH3:26])=[CH:20][CH:19]=1>C(#N)C>[CH2:25]([O:24][C:21]1[CH:22]=[CH:23][C:18]([N:7]2[CH:11]=[CH:10][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:8]2)=[CH:19][CH:20]=1)[CH3:26] |f:0.1.2|
|
Name
|
Cs2CO3
|
Quantity
|
332.3 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1)C(=O)OCC
|
Name
|
|
Quantity
|
73 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
|
Type
|
CUSTOM
|
Details
|
stirred first at 82° C. for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10 mL Schlenk tube was dried under vacuum
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
The light brown suspension was degassed by vaccum/N2 cycles
|
Type
|
ADDITION
|
Details
|
than after adding 0.5 mL dry DMF (solubility issue) at 120° C. for further 65 h
|
Duration
|
65 h
|
Type
|
CUSTOM
|
Details
|
ACN and DMF were removed under high pressure
|
Type
|
FILTRATION
|
Details
|
After filtration of the brown suspension through a pad of silica
|
Type
|
CUSTOM
|
Details
|
flushing with 150 mL EtOAc the colorless filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Final purification by column chromatography (CH/EtOAc 3:1, size: 15.5×2.0 cm, 20 g silica gel)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)N1N=C(C=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |